Summary of Application: In pharmacology, (5-Chloro-2-ethoxyphenyl)methanol is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its chloro and ethoxy functional groups make it a versatile intermediate for constructing molecules with potential therapeutic effects.
Methods of Application: The compound is typically used in organic synthesis reactions such as nucleophilic substitution or as a starting material for the construction of more complex molecules through various chemical reactions, including esterification and coupling reactions.
Results and Outcomes: The use of (5-Chloro-2-ethoxyphenyl)methanol has led to the development of molecules with anti-inflammatory and antimicrobial properties. Quantitative data from bioassays often show significant inhibition of target enzymes or pathogens .
Summary of Application: Organic chemists utilize (5-Chloro-2-ethoxyphenyl)methanol in the study of reaction mechanisms and the development of new synthetic methodologies. It serves as a model compound to understand the behavior of chloro- and ethoxy- substituents in organic reactions.
Methods of Application: The compound is subjected to conditions that test its reactivity, such as Grignard reactions or Suzuki coupling, to form new carbon-carbon bonds. Reaction conditions are meticulously recorded, including temperature, solvents, and catalysts used.
Results and Outcomes: Studies often yield insights into the steric and electronic effects of substituents on reaction outcomes, with yields and reaction rates quantified through techniques like gas chromatography-mass spectrometry (GC-MS) analysis .
Summary of Application: In chemical engineering, (5-Chloro-2-ethoxyphenyl)methanol is used in process optimization studies to improve the efficiency of chemical production. It acts as a representative chemical in pilot-scale studies for larger-scale chemical manufacturing processes.
Methods of Application: The compound is processed in miniaturized plant setups to simulate full-scale production. Parameters such as flow rates, reactor temperatures, and pressures are varied to optimize the production process.
Results and Outcomes: The application results in optimized parameters that maximize yield and minimize energy consumption. Data from these studies contribute to the design of more efficient and sustainable industrial chemical processes .
Summary of Application: In medicinal chemistry, (5-Chloro-2-ethoxyphenyl)methanol is investigated for its role in drug design and discovery. It is particularly valuable in the synthesis of drug candidates due to its reactive functional groups.
Methods of Application: The compound is used in the synthesis of target molecules, often involving multiple steps, including protection/deprotection of functional groups and purification stages. Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds.
Results and Outcomes: The synthesis of new drug candidates using (5-Chloro-2-ethoxyphenyl)methanol has resulted in compounds entering pre-clinical trials, with detailed pharmacokinetic and pharmacodynamic profiles established .
Summary of Application: Environmental scientists are interested in (5-Chloro-2-ethoxyphenyl)methanol for its potential degradation in ecosystems and its role in pollution studies. It serves as a model compound for studying the environmental fate of chlorinated organic compounds.
Methods of Application: The compound is introduced into controlled environmental systems, and its breakdown products are monitored over time using high-performance liquid chromatography (HPLC) and other analytical techniques.
Results and Outcomes: Studies typically reveal the half-life of the compound in various conditions and its breakdown pathways, providing essential data for environmental risk assessments .
Summary of Application: Biochemists utilize (5-Chloro-2-ethoxyphenyl)methanol to study enzyme-substrate interactions, particularly with enzymes that metabolize chlorinated compounds. It helps in understanding the detoxification pathways in living organisms.
Methods of Application: The compound is used in enzyme assays where it acts as a substrate. Conditions such as pH, temperature, and enzyme concentrations are varied to study their effects on reaction kinetics.
Results and Outcomes: The application often yields kinetic parameters like ( V_{max} ) and ( K_m ), enhancing the understanding of enzyme mechanisms and aiding in the development of enzyme inhibitors .
(5-Chloro-2-ethoxyphenyl)methanol is an organic compound characterized by its molecular formula . It features a benzene ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position, along with a hydroxymethyl group. This compound is notable for its structural complexity, which provides it with unique chemical properties and potential applications in various fields including chemistry, biology, and medicine.
These reactions highlight the compound's versatility as a chemical intermediate.
Research into the biological activity of (5-Chloro-2-ethoxyphenyl)methanol has revealed its potential therapeutic properties. It has been studied for:
The synthesis of (5-Chloro-2-ethoxyphenyl)methanol can be achieved through several methods:
(5-Chloro-2-ethoxyphenyl)methanol has diverse applications across several domains:
Studies on (5-Chloro-2-ethoxyphenyl)methanol have focused on its interactions with various enzymes and biomolecules:
Several compounds share structural similarities with (5-Chloro-2-ethoxyphenyl)methanol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (5-Chloro-2-methoxyphenyl)methanol | Similar structure but with a methoxy group | |
| (4-Chloro-3-(ethylthio)phenyl)methanol | Different substituent affecting reactivity | |
| (3-Chloro-4-(isopropoxy)phenyl)methanol | Variation in alkoxy group influences properties |
(5-Chloro-2-ethoxyphenyl)methanol stands out due to its specific chlorinated and ethoxylated structure, which contributes to its unique reactivity patterns and biological activities compared to similar compounds .
The development of (5-Chloro-2-ethoxyphenyl)methanol emerges from the broader evolution of substituted benzyl alcohols in medicinal chemistry research. The compound was first synthesized as part of systematic investigations into chlorinated aromatic alcohols during the mid-20th century pharmaceutical development programs. Research conducted in the 1980s and 1990s focused on exploring the biological activities of various chloro-methoxyphenyl derivatives, which led to the identification of this specific ethoxy-substituted analog as a compound of particular interest. The historical significance of this compound lies in its role as a key intermediate in the synthesis of anti-HIV activity compounds, where introducing 5-chloro-2-methoxyphenyl groups into alkenyldiarylmethanes was explored for antiviral potency.
The synthetic methodology for producing (5-Chloro-2-ethoxyphenyl)methanol has evolved significantly from early multi-step procedures to more efficient modern approaches. Traditional synthesis routes involved complex protection-deprotection strategies, but contemporary methods have streamlined the process through direct reduction of the corresponding aldehyde precursor. Industrial production methods have been developed to accommodate larger-scale synthesis, incorporating continuous flow reactors and optimized reaction conditions to enhance yield and purity. The compound has gained renewed attention in recent decades due to its applications in pharmaceutical intermediate synthesis and its potential as a building block for complex molecular architectures.
(5-Chloro-2-ethoxyphenyl)methanol serves as a crucial intermediate in synthetic organic chemistry due to its unique reactivity profile and versatile functional group transformations. The compound undergoes various chemical reactions including oxidation to form (5-chloro-2-ethoxyphenyl)formaldehyde, reduction to yield (5-chloro-2-ethoxyphenyl)methane, and nucleophilic substitution reactions where the chlorine atom can be replaced with other functional groups. Common oxidizing agents employed include potassium permanganate and chromium trioxide, while reduction reactions typically utilize sodium borohydride and lithium aluminum hydride. These transformation capabilities make the compound valuable for constructing more complex organic molecules with diverse pharmacological properties.
The significance of this compound extends to its role in pharmaceutical synthesis, particularly in the development of novel therapeutic agents. Research indicates that (5-Chloro-2-ethoxyphenyl)methanol serves as a precursor for various drug candidates, including compounds with antimicrobial and anti-inflammatory properties. The presence of both electron-withdrawing chlorine and electron-donating ethoxy substituents creates a unique electronic environment that influences molecular interactions with biological targets. In industrial applications, the compound functions as a specialty chemical intermediate and building block for various chemical processes, demonstrating its broad utility across multiple sectors of chemical manufacturing.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | (5-Chloro-2-ethoxyphenyl)formaldehyde |
| Reduction | Sodium borohydride, Lithium aluminum hydride | (5-Chloro-2-ethoxyphenyl)methane |
| Substitution | Sodium methoxide, Potassium tert-butoxide | Various substituted derivatives |
The systematic nomenclature of (5-Chloro-2-ethoxyphenyl)methanol follows International Union of Pure and Applied Chemistry guidelines, designating it as a substituted benzyl alcohol with specific positional descriptors for the halogen and ether substituents. The compound is classified under the Chemical Abstracts Service registry number 23426-33-7, with the molecular formula C9H11ClO2 and molecular weight of 186.64 grams per mole. Alternative naming conventions include (5-Chloro-2-ethoxyphenyl)methanol and its systematic name reflecting the substitution pattern on the aromatic ring. The compound belongs to the broader chemical class of halogenated aromatic alcohols, specifically categorized as a chlorinated phenylmethanol derivative.
The structural classification places this compound within the family of substituted benzyl alcohols, characterized by the presence of a hydroxymethyl group attached to a substituted aromatic ring. The International Chemical Identifier (InChI) designation provides a standardized representation of the molecular structure, facilitating database searches and chemical informatics applications. From a functional group perspective, the compound contains multiple reactive sites including the primary alcohol, aromatic chlorine, and ether functionalities, each contributing to its distinct chemical behavior and biological activity profile. The classification system recognizes this compound as a multi-functional organic molecule with potential applications across pharmaceutical, agrochemical, and specialty chemical sectors.
Contemporary research on (5-Chloro-2-ethoxyphenyl)methanol focuses primarily on its applications in medicinal chemistry and pharmaceutical intermediate synthesis. Recent studies have investigated its potential biological activities, particularly antimicrobial and anti-inflammatory properties, with research ongoing to explore its potential as a pharmaceutical agent. The compound has garnered attention in drug development programs where it serves as a key building block for synthesizing more complex therapeutic molecules. Current research initiatives examine its role in developing sodium-glucose cotransporter-2 inhibitor analogs and other pharmaceutical targets requiring chlorinated aromatic intermediates.
Manufacturing and supply chain considerations represent another significant area of current research, with multiple chemical suppliers offering the compound for research applications. Industrial production methods continue to evolve, incorporating green chemistry principles and sustainable synthesis approaches to minimize environmental impact while maintaining high yields and purity standards. Quality control methodologies have been established to ensure consistent product specifications, with analytical techniques including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography employed for characterization and purity assessment. The compound's current market status reflects its importance as a specialized chemical intermediate, with pricing and availability data indicating steady demand from research institutions and pharmaceutical companies.
| Research Application | Current Status | Key Findings |
|---|---|---|
| Antimicrobial Activity | Active Investigation | Potential effectiveness against bacterial strains |
| Anti-inflammatory Properties | Preliminary Studies | Promising results in initial screenings |
| Pharmaceutical Intermediates | Established Use | Proven utility in drug synthesis programs |
| Industrial Production | Optimized Methods | Efficient synthetic routes developed |